BMT-145027
Description
Overview of mGluR5 in Neurotransmission and Central Nervous System Function
As a member of the Group I mGluRs, mGluR5 is predominantly located postsynaptically, where it plays a crucial role in modulating the responses of other neurotransmitter systems. nih.gov Activation of mGluR5 leads to the mobilization of intracellular calcium and the activation of various downstream signaling pathways. nih.gov This receptor is deeply involved in synaptic plasticity, the cellular mechanism underlying learning and memory. neurology.org Specifically, mGluR5 activation has been shown to be important for the induction of long-term potentiation (LTP) and long-term depression (LTD), two fundamental processes for memory formation. nih.gov Its widespread distribution in brain regions critical for cognition, such as the hippocampus and cortex, underscores its importance in higher-order brain functions. youtube.com
Pathophysiological Implications of mGluR5 Dysregulation
Given its central role in regulating synaptic function, it is not surprising that dysregulation of mGluR5 signaling is implicated in a variety of CNS disorders. frontiersin.orgreddit.com Altered mGluR5 expression or function has been linked to conditions such as Alzheimer's disease, Parkinson's disease, anxiety, and depression. reddit.comdntb.gov.uaplos.org
Evidence suggests that both hypo- and hyper-functionality of mGluR5 can contribute to disease states. For instance, in some neurodegenerative disorders, there is evidence of increased mGluR5 levels, which may contribute to excitotoxicity and neuronal cell death. plos.org Conversely, in other conditions, a reduction in mGluR5 signaling may impair synaptic plasticity and cognitive function. nih.gov This highlights the need for therapeutic strategies that can precisely modulate mGluR5 activity. Furthermore, dysregulation of mGluR5 has been associated with suicidal ideation in the context of post-traumatic stress disorder (PTSD). nih.gov
A significant body of research points to the involvement of mGluR5 in the pathophysiology of schizophrenia. nih.govnih.gov The "glutamate hypothesis of schizophrenia" posits that a deficit in glutamate (B1630785) signaling, particularly through the N-methyl-D-aspartate receptor (NMDAR), contributes to the symptoms of the disorder. mGluR5 is functionally and physically linked to the NMDAR, and its activation can enhance NMDAR function. nih.gov Therefore, reduced mGluR5 signaling could exacerbate NMDAR hypofunction. nih.gov Studies have shown that positive allosteric modulators of mGluR5 can have beneficial effects in preclinical models of schizophrenia, particularly in addressing the cognitive deficits that are a core and difficult-to-treat feature of the illness. nih.govnih.gov
Properties
Molecular Formula |
C23H14ClF3N4 |
|---|---|
Molecular Weight |
438.8382 |
SMILES |
ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3 |
Appearance |
Solid powder |
Synonyms |
BMT-145027; BMT145027; BMT 145027.; 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Development of Bmt 145027
Origins of the 1H-Pyrazolo[3,4-b]pyridine Chemotype
The identification of the 1H-pyrazolo[3,4-b]pyridine scaffold as a promising chemotype for mGluR5 PAMs was a result of systematic screening and lead identification processes.
High-throughput screening (HTS) played a crucial role in the initial discovery phase. HTS is an automated drug discovery process designed to rapidly test a vast number of chemical compounds against specific biological targets. This approach allows for the efficient identification of molecules that exhibit desired biological activity from large compound libraries. In the context of BMT-145027, HTS initiatives led to the identification of a novel mGluR5 chemotype possessing promising submicromolar PAM activity.
From these HTS efforts, 1H-pyrazolo[3,4-b]pyridine 2 was identified as a lead compound. This compound was notable for being a pure mGluR5 PAM, meaning it exerted its modulatory effect without acting as an inherent agonist of the receptor. This characteristic was crucial, as it suggested a more subtle and potentially safer modulation of receptor function compared to direct agonists. The identification of this lead provided a foundation for further functional structure-activity relationship (SAR) studies aimed at optimizing its properties.
Design Rationale for this compound
The design of this compound was driven by a rationale that emphasized novel scaffold exploration and the mitigation of shortcomings associated with previously developed mGluR5 PAMs.
The 1H-pyrazolo[3,4-b]pyridine scaffold of this compound represents a departure from the predominant structural motifs found in earlier mGluR5 PAMs, which often contained aryl-acetylene-aryl or aryl-methyleneoxy-aryl elements nih.gov. The exploration of this novel chemotype was a strategic decision to expand the chemical space for mGluR5 modulators nih.gov. The pyrazolopyridine scaffold itself is recognized as a "privileged scaffold" in drug discovery, appearing in various therapeutic agents due to its versatility and favorable properties. The synthesis of such structurally diverse analogues was achieved through facile and convergent synthetic routes nih.gov.
A significant design objective for this compound was to overcome limitations of prior mGluR5 PAMs, particularly concerning their binding sites and potential for inherent agonist activity. Earlier mGluR5 PAMs were often found to engage the MPEP and CPPHA allosteric sites nih.gov. In contrast, binding studies confirmed that the new 1H-pyrazolo[3,4-b]pyridine chemotype, including this compound, does not interact with the MPEP and CPPHA mGluR5 allosteric sites nih.gov. This made this compound the first non-MPEP site PAM to demonstrate in vivo efficacy nih.gov.
Furthermore, this compound was specifically developed to be a potent mGluR5 PAM without inherent agonist activity, a critical characteristic for allosteric modulators to avoid over-activating the receptor nih.gov. The compound exhibited an EC50 of 47 nM for mGluR5 PAM activity, with a fold shift of 3.5. It also demonstrated high microsomal stability (85% remaining in mouse liver microsomes) and an acceptable potency. These optimized properties contributed to its ability to improve cognition in preclinical rodent models of learning and memory, specifically showing a significant increase in time spent with a novel object in the novel object recognition (NOR) assay at a dose of 30 mg/kg.
Detailed Research Findings
The key pharmacological properties of this compound are summarized in the table below:
| Property | Value | Unit | Reference |
| mGluR5 PAM EC50 | 47 | nM | |
| Fold Shift | 3.5 | - | |
| MsLM Stability (remaining) | 85 | % | |
| Inherent mGluR5 Agonist Activity | Absent | - | |
| Efficacy in Mouse NOR Model | Improved Cognition | - | |
| Plasma Concentration (at 30 mg/kg) | 2800 | nM |
Synthetic Methodologies for Bmt 145027 and Its Analogues
Convergent Synthetic Routes to 1H-Pyrazolo[3,4-b]pyridines
A key strategy for accessing BMT-145027 and a diverse array of its analogues is through a facile and convergent synthetic route. This approach is notable for yielding compounds that deviate from the more common aryl-acetylene-aryl or aryl-methyleneoxy-aryl motifs found in existing literature uni.luuni-goettingen.denih.govctdbase.org. The convergent nature of these routes allows for the assembly of the complex 1H-pyrazolo[3,4-b]pyridine core from simpler, pre-functionalized building blocks, enabling rapid exploration of structural diversity uni.lu.
Beyond the specific route for this compound, the broader class of 1H-pyrazolo[3,4-b]pyridines has been synthesized via several facile and efficient methods. One such strategy involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, typically conducted under reflux conditions in acetic acid, leading to products in high yields. Another efficient protocol involves the reaction of α,β-unsaturated ketones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. This reaction proceeds under mild conditions and can be performed in aqueous or acetonitrile (B52724) media, characterized by its operational simplicity, high yields, and broad substrate scope. Furthermore, an environmentally benign and efficient synthesis has been reported, utilizing 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in an ionic liquid medium without the need for a catalyst, facilitating easier work-up and milder reaction conditions.
Multicomponent reactions (MCRs) represent a powerful tool for the rapid construction of complex heterocyclic systems, including 1H-pyrazolo[3,4-b]pyridines. A mild and catalyst-free multicomponent preparation of these compounds has been described, employing simple aldehydes and 3-aminopyrazoles in a one-pot synthesis. Another sustainable MCR involves a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl, or a four-component variant that additionally incorporates ethyl cyanoacetate. These reactions are typically conducted in water in the presence of a catalytic amount of ammonium (B1175870) acetate, providing a straightforward synthetic route. An efficient one-pot MCR protocol also exists, synthesizing pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with 4-anisaldehyde and p-substituted β-ketonitriles, or with pyruvic acid and aromatic aldehydes in acetic acid, under both conventional heating and microwave irradiation.
Structural Elucidation Techniques for Synthesized Intermediates and Final Compounds
The definitive characterization of this compound and its synthetic precursors relies heavily on advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structural identity and purity of synthesized compounds. For this compound (identified as compound 31), comprehensive 1H NMR and 13C NMR data have been reported. The 1H NMR spectrum (600 MHz, DMSO-d6) displays characteristic signals, including a broad singlet at δ 14.46 ppm for the 1H-pyrazolo proton, a singlet at δ 8.24 ppm, doublets at δ 8.14 ppm and δ 7.88 ppm, a doublet of doublets at δ 7.84 ppm, and multiplets in the aromatic and cyclopropyl (B3062369) regions. The 13C NMR spectrum (126 MHz, DMSO-d6) provides further structural confirmation with distinct carbon signals across the aromatic and heterocyclic rings, as well as the cyclopropyl group, including a quartet at δ 127.0 ppm corresponding to the trifluoromethyl group.
NMR data for analogous compounds, such as Compound 13 and Compound 12, also contribute to the understanding of the structural features within this chemotype. For instance, Compound 13 shows a broad singlet at δ 14.50 ppm in its 1H NMR spectrum (500 MHz, DMSO-d6), indicative of the pyrazolo proton, alongside various aromatic and cyclopropyl signals. Compound 12's 1H NMR (500 MHz, DMSO-d6) and 13C NMR (400 MHz, DMSO-d6) spectra similarly provide detailed insights into its proton and carbon environments, aiding in its complete structural assignment. The systematic analysis of chemical shift influences in 1H and 13C NMR spectra is crucial for accurate structural assignments within the pyrazolo[3,4-b]pyridine class.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique used for the separation, detection, and structural elucidation of compounds, particularly in complex mixtures or for confirming molecular weights and elemental compositions. For this compound, LCMS analysis (Method A) revealed a retention time (tR) of 2.01 minutes, with a calculated mass-to-charge ratio ([M+H]+) of 439.09 and an observed value of 439.15, confirming its molecular weight and formula (C23H15ClF3N4).
The specific LC/MS HPLC conditions for Method A include a Phenomenex Luna 30 x 2.0 mm 3um column, with mobile phases consisting of 10:90 acetonitrile:water with 0.1% TFA (Mobile Phase A) and 90:10 acetonitrile:water with 0.1% TFA (Mobile Phase B). The analysis was performed at 40 °C with a gradient of 0-100% B over 2 minutes at a flow rate of 1 mL/min. Analogues like Compound 13 and Compound 12 were also characterized by mass spectrometry, with Compound 13 showing an MS (ESI) m/z of 405.15 [M+H]+ and Compound 12 showing an HRMS (ESI) m/z [M+H]+ calculated for C22H16N4Cl as 371.1058, with an observed value of 371.1053. LC-MS, including high-resolution variants (LC-HR/MS and LC-HR/MS/MS), is widely adopted in pharmaceutical research for providing accurate mass data of molecular and fragment ions, which is critical for structural assignments.
Pharmacological Characterization and Molecular Mechanism of Action of Bmt 145027
Affinity and Potency at mGluR5
The interaction of BMT-145027 with mGluR5 has been rigorously characterized, demonstrating its potent modulatory effects.
Determination of EC50 Values
This compound exhibits an acceptable potency at mGluR5, with an EC50 value consistently reported as 47 nM. medchemexpress.comnih.govjkchemical.comnih.govnih.gov This value reflects the concentration at which this compound achieves half of its maximal potentiation effect on mGluR5 activation. The determination of this EC50 value is typically performed through functional assays, such as calcium mobilization assays or [3H]-MethoxyPyEP competition binding experiments, which measure the compound's ability to potentiate agonist-induced receptor activity. nih.gov
Table 1: EC50 Value of this compound at mGluR5
| Compound | Target | EC50 (nM) |
| This compound | mGluR5 | 47 |
Quantification of Fold Shift in mGluR5 Activation
Beyond its direct potency, this compound's allosteric modulatory capacity is further quantified by its ability to induce a "fold shift" in the concentration-response curve of the endogenous ligand, glutamate (B1630785). For this compound, a fold shift of 3.5 has been reported. jkchemical.com This indicates that this compound can shift the glutamate concentration-response curve to the left by 3.5-fold, signifying an increase in the apparent affinity and/or functional efficacy of glutamate for the mGluR5 orthosteric binding site. medchemexpress.com This leftward shift is a hallmark of positive allosteric modulation, where the modulator enhances the effect of the natural ligand.
Table 2: Fold Shift in mGluR5 Activation by this compound
| Compound | Target | Fold Shift |
| This compound | mGluR5 | 3.5 |
Allosteric Modulatory Profile
This compound's profile as an allosteric modulator is defined by its specific interaction with the mGluR5 receptor, distinguishing it from orthosteric agonists.
Absence of Inherent Agonist Activity
A crucial characteristic of this compound is its explicit lack of inherent agonist activity at mGluR5. medchemexpress.comnih.govnih.govnih.gov This means that this compound does not activate the mGluR5 receptor on its own, even at concentrations up to 16 μM. medchemexpress.comnih.govnih.gov Instead, its action is strictly modulatory, requiring the presence of the endogenous agonist, glutamate, to exert its effects. This property is highly desirable for PAMs, as it allows for a more physiological modulation of receptor activity, enhancing natural signaling without causing excessive or aberrant activation.
Non-Orthosteric Binding Site Characterization
This compound functions by binding to a non-orthosteric site on the mGluR5 receptor. jkchemical.com Research indicates that this compound does not engage the receptor at the well-known MPEP and CPPHA mGluR5 allosteric sites. jkchemical.com This suggests that this compound represents a novel chemotype of mGluR5 PAMs that interacts with a distinct allosteric site. The ability of PAMs to increase the affinity and/or functional efficacy of an endogenous ligand for its orthosteric binding site results in a leftward shift of the ligand concentration-response curve. medchemexpress.com This non-orthosteric binding allows for subtle modulation of receptor function, providing a potential therapeutic advantage by preserving the physiological control of glutamatergic neurotransmission.
Interaction with Glutamatergic Signaling Pathways
The metabotropic glutamate receptor 5 (mGluR5) plays a critical role in regulating glutamatergic signaling within the central nervous system. jkchemical.com Glutamate is the primary excitatory neurotransmitter in the brain, mediating a vast array of physiological processes, including synaptic plasticity, learning, and memory.
mGluR5, a member of Group I metabotropic glutamate receptors, is a G-protein-coupled receptor (GPCR) that is positively coupled to phospholipase C via Gq proteins. This coupling leads to the generation of intracellular second messengers, such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can trigger calcium release and activate protein kinase C (PKC), respectively. By positively modulating mGluR5, this compound enhances the signaling initiated by endogenous glutamate, thereby amplifying these downstream intracellular pathways.
The modulation of mGluR5 by compounds like this compound is particularly relevant due to the receptor's association with the N-methyl-D-aspartate receptor (NMDAR) in regulating glutamatergic signaling. jkchemical.com This functional interplay suggests that mGluR5 PAMs can indirectly influence NMDAR-mediated processes, which are fundamental to neuronal excitability and synaptic function. The precise modulation of glutamatergic tone through mGluR5 PAMs offers a promising avenue for addressing conditions linked to dysregulated glutamate signaling.
Preclinical Efficacy in Cognitive and Neuropsychiatric Models
In Vivo Assessment of Cognitive Enhancement
BMT-145027 has been rigorously assessed in preclinical models to determine its capacity for cognitive enhancement, with a particular focus on memory and recognition.
Novel Object Recognition (NOR) Model Studies
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay in rodent models for investigating various aspects of learning and memory. This test capitalizes on the innate exploratory preference of rodents for novel stimuli over familiar ones glpbio.com. In the NOR paradigm, improved memory is quantified by the increased time an animal spends exploring a new object compared to a previously encountered, familiar object glpbio.comnih.govnih.gov.
Studies evaluating this compound's effects on cognition utilized the NOR model in mice glpbio.comhodoodo.commedchemexpress.comnih.govnih.gov. In these experiments, mice were administered either a vehicle control or this compound at doses of 10 mg/kg or 30 mg/kg via intraperitoneal (i.p.) injection, 60 minutes prior to the training session glpbio.com. Following a 24-hour natural forgetting period, the mice were reintroduced to an arena containing one familiar object and one novel object glpbio.comnih.govnih.gov.
The results demonstrated a significant increase in the time spent exploring the novel object when this compound was administered at 30 mg/kg glpbio.comnih.govnih.gov. A discernible trend towards increased novel object preference was also observed at the lower dose of 10 mg/kg glpbio.comnih.govnih.gov. Analysis of satellite animals indicated that a total plasma concentration of 2800 nM was achieved at the 30 mg/kg dose glpbio.comnih.govnih.gov. These findings suggest that this compound can effectively enhance recognition memory in a dose-dependent manner in preclinical settings.
Table 1: Novel Object Recognition (NOR) Performance of Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Novel Object Preference (Exploration Time) | Plasma Concentration (nM) |
| Vehicle | - | Baseline | - |
| This compound | 10 | Apparent Trend | - |
| This compound | 30 | Significant Increase | 2800 |
Evaluation of Memory Retention
The NOR model inherently assesses memory retention by examining the ability of rodents to distinguish between familiar and novel objects after a delay period glpbio.com. The observed increase in novel object exploration time in this compound-treated mice directly reflects an improvement in memory retention glpbio.comhodoodo.comnih.govnih.gov. Specifically, the compound's ability to enhance the preference for the novel object after a 24-hour interval indicates its positive impact on the consolidation and retrieval processes underlying long-term recognition memory glpbio.comhodoodo.com.
Potential in Schizophrenia-Relevant Models
This compound's mechanism as an mGluR5 PAM positions it as a compound with considerable potential for addressing cognitive and other symptoms associated with schizophrenia.
Rationale for mGluR5 PAMs in Schizophrenia
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms hodoodo.com. While existing antipsychotics are effective in managing positive symptoms, cognitive and negative symptoms represent significant unmet medical needs hodoodo.com. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been identified as an attractive therapeutic target for schizophrenia due to its crucial role in modulating glutamatergic signaling, particularly in conjunction with the N-methyl-D-aspartate receptor (NMDAR) targetmol.comadooq.comhodoodo.commedchemexpress.com.
Schizophrenia is often associated with NMDAR hypofunction, a deficit in NMDAR activity. Research indicates that the activation of mGluR5 can enhance NMDAR function, thereby suggesting that mGluR5 positive allosteric modulators could be beneficial in ameliorating the NMDAR hypofunction observed in schizophrenia. This mechanistic link provides a strong rationale for exploring mGluR5 PAMs, such as this compound, as novel therapeutic strategies for cognitive deficits in schizophrenia.
Evidence for Cognitive Improvement in Preclinical Rodent Models
This compound was specifically developed with the aim of improving cognition in preclinical rodent models of learning and memory targetmol.comadooq.comhodoodo.commedchemexpress.com. The demonstrated efficacy of this compound in the Novel Object Recognition (NOR) model serves as direct evidence of its cognitive-enhancing properties in preclinical rodent models glpbio.comhodoodo.comnih.govnih.gov. The NOR test is a well-established method for evaluating learning and memory in rodents, making the positive outcomes with this compound highly relevant to its potential in addressing cognitive impairments, including those seen in schizophrenia targetmol.comadooq.comhodoodo.commedchemexpress.com. The ability of this compound to improve memory retention in this model supports its potential as a therapeutic agent for cognitive dysfunction in neuropsychiatric disorders like schizophrenia hodoodo.com.
Structure Activity Relationship Sar Studies of Bmt 145027 Series
Systematic Structural Modifications and Their Pharmacological Impact
The primary objective of these modifications was to optimize the pharmacological profile of the 1H-pyrazolo[3,4-b]pyridine scaffold, specifically targeting improved mGluR5 PAM activity and metabolic stability. nih.gov
Systematic investigations involved the replacement of aryl substituents with alkyl groups at various positions (R1, R2, and R3) of the 1H-pyrazolo[3,4-b]pyridine scaffold to understand their impact on potency and metabolic stability. nih.gov
R1 Position: Aryl elaboration at the R1 position, such as the 4-chlorophenyl analogue (compound 15), generally led to a reduction in potency. Conversely, alkyl substitutions, exemplified by the cyclopropyl (B3062369) (cPr) group (compound 17), resulted in the complete elimination of PAM activity. Despite the loss of PAM activity, R1 alkyl groups were found to influence MsLM stability. nih.gov
R2 Position: The introduction of simple alkyl groups at the R2 position, as seen in analogues 18 and 19, conferred a potency advantage over aryl substituents. This modification was crucial for reducing compound planarity. However, this benefit was associated with a compromise in liver microsomal stability. nih.gov
R3 Position: Aryl modifications at the R3 position were instrumental in modulating oxidative stability and could compensate for the stability loss observed with R2 alkyl moieties. For instance, 4-chloro- (compound 20) and 3-chloro-analogues (compound 21) exhibited significantly improved MsLM stability compared to the unsubstituted phenyl analogue (compound 2). Alkyl groups at R3 (compounds 22–25) were also tolerated, although an inverse relationship between potency and Fsp3 was observed in these cases. nih.gov
The following table summarizes key findings from systematic structural modifications:
| Position (R) | Substitution Type | Representative Analogue | Pharmacological Impact (Potency/Stability/Fsp3) |
| R1 | Aryl | 4-chlorophenyl (15) | Reduced potency nih.gov |
| R1 | Alkyl | cPr (17) | Eliminated PAM activity, affected MsLM stability nih.gov |
| R2 | Alkyl | Analogues 18, 19 | Potency advantage, reduced planarity (Fsp3 = 0.14), but reduced LM stability nih.gov |
| R3 | Aryl (Cl) | 4-chloro- (20), 3-chloro- (21) | Significant MsLM stability advantage, potency affected by substitution pattern nih.gov |
| R3 | Alkyl | Examples 22–25 | Tolerated, but inverse relationship between potency and Fsp3 nih.gov |
A key goal of the SAR studies was to reduce the planarity of the 1H-pyrazolo[3,4-b]pyridine series, which was quantified by the fraction of sp3-hybridized carbons (Fsp3). nih.gov BMT-145027 itself exhibits a modest decrease in planarity with an Fsp3 value of 0.17. nih.govmedchemexpress.comglpbio.comchemsrc.com The introduction of simple alkyl groups at the R2 position was particularly effective in reducing planarity, with analogues 18 and 19 achieving an Fsp3 of 0.14. nih.gov While R3 alkyl groups were tolerated, their incorporation showed an inverse correlation with compound potency and Fsp3. nih.gov
Identification of Key Pharmacophores for mGluR5 PAM Activity
This compound (compound 31) represents a novel mGluR5 chemotype that functions as a positive allosteric modulator without inherent agonist activity. nih.govpatsnap.comacs.org Crucially, binding studies indicate that this new chemotype does not interact with the known mGluR5 allosteric sites occupied by MPEP and CPPHA. nih.govpatsnap.comacs.org This distinguishes this compound as the first non-MPEP site PAM of its kind to demonstrate cognitive improvement in preclinical rodent models of learning and memory. nih.govpatsnap.com The development of this series successfully provided access to analogues that diverge from the predominant aryl-acetylene-aryl or aryl-methyleneoxy-aryl structural motifs typically described in the literature for mGluR5 PAMs, suggesting a distinct pharmacophore. nih.govpatsnap.comacs.org
Comparative Analysis with Other Pyrazolopyridine Scaffolds
The pyrazolopyridine scaffold is a well-established motif in drug discovery, found in various therapeutic agents, including other mGluR5 allosteric modulators. nih.govresearchgate.netresearchgate.net The 1H-pyrazolo[3,4-b]pyridine series, which includes this compound, was specifically developed as a novel mGluR5 chemotype. nih.gov A significant comparative aspect is that this new chemotype lacks the aryl-acetylene-aryl or aryl-methyleneoxy-aryl elements that are common in other mGluR5 PAMs. nih.govpatsnap.comacs.org This structural departure suggests a unique binding mode or interaction profile with the mGluR5 receptor compared to previously reported allosteric modulators. nih.govpatsnap.comacs.org
Preclinical Pharmacokinetic and Metabolic Profile
In Vitro Metabolic Stability
In vitro metabolic stability studies are essential for evaluating the susceptibility of a compound to enzymatic degradation, primarily by liver enzymes. This assessment helps to estimate the intrinsic clearance and potential half-life of a compound in vivo.
BMT-145027 has demonstrated high metabolic stability when assessed using mouse liver microsomes (MsLM). Experimental data indicate that this compound exhibits 85% remaining parent compound after incubation, suggesting a low rate of metabolism in this in vitro system. This high stability in MsLM is a favorable characteristic, implying a reduced likelihood of rapid hepatic clearance in preclinical mouse models nih.govwikipedia.org.
Table 1: Mouse Liver Microsomal (MsLM) Stability of this compound
| Assay System | Remaining Parent Compound (%) |
| Mouse Liver Microsomes | 85 |
While this compound demonstrates high metabolic stability in MsLM, detailed enzymatic biotransformation pathways for this specific compound are not extensively reported in the available literature. However, some studies on related pyrazolopyridine scaffolds, to which this compound belongs, have explored metabolic liabilities. For instance, biotransformation studies on this compound itself failed to demonstrate involvement of the acetylene (B1199291) moiety in its metabolism. Further comprehensive investigations would be required to fully elucidate the specific cytochrome P450 (CYP) isoforms or other enzymes involved in its metabolism and to identify potential metabolites.
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies provide critical information on how a compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies complement in vitro findings by offering a more complete picture of systemic exposure.
In preclinical models, specifically in satellite animals, this compound demonstrated systemic exposure following administration. A total plasma concentration of 2800 nM was observed when this compound was administered at a dose of 30 mg/kg nih.gov. This measurement provides a direct indication of the compound's ability to achieve relevant concentrations in the bloodstream in a living system, which is crucial for its potential therapeutic efficacy.
Table 2: In Vivo Plasma Concentration of this compound in Preclinical Models
| Preclinical Model | Dose (mg/kg) | Total Plasma Concentration (nM) |
| Satellite Animals | 30 | 2800 |
Methodological Frameworks for Bmt 145027 Research
In Vitro Assay Systems
In vitro assays are crucial for understanding the direct interaction of BMT-145027 with its target and its inherent properties.
Competition binding experiments are a standard approach to determine the affinity of a compound for its target receptor. For this compound, these experiments are conducted using the mGluR5 selective radioligand, [3H]-MethoxyPyEP. nih.govzhanggroup.orgchemsrc.comrna-society.orgnih.gov
Protocol Details: A single concentration of [3H]-MethoxyPyEP (typically 5 nM) is incubated with increasing concentrations of this compound. nih.govzhanggroup.orgchemsrc.comrna-society.org The binding reaction is then terminated by the addition of 5 mL of ice-cold buffer, followed by rapid filtration. nih.govzhanggroup.orgchemsrc.comrna-society.org The filter is subsequently punched into a 96-well flex-plate, and scintillation cocktail is added to each well. nih.govzhanggroup.orgchemsrc.comrna-society.org To ensure proper scintillation, the plate is allowed to soak for 8 hours before being read on a micro-beta counter. nih.govzhanggroup.orgchemsrc.comrna-society.org The inhibitory concentration 50% (IC50) values are determined through non-linear regression using a four-parameter logistic equation. zhanggroup.orgchemsrc.comrna-society.org
Key Findings: [3H]-MethoxyPyEP demonstrates high-affinity binding (3.4 ± 0.4 nM in rat cortex) to a single population of mGluR5 receptors, indicating its suitability as a radioligand for these studies. nih.gov The competition binding assays reveal the potency of this compound in displacing [3H]-MethoxyPyEP from the mGluR5 receptor.
Functional assays are employed to evaluate the ability of this compound to modulate mGluR5 activity. As a positive allosteric modulator (PAM), this compound enhances the response of the mGluR5 receptor to its endogenous ligand, glutamate (B1630785), without directly activating the receptor itself. glpbio.comnih.gov
Key Findings: this compound has been characterized with an EC50 of 47 nM, reflecting its potency in modulating mGluR5 activity. glpbio.comnih.govzhanggroup.orgchemsrc.comuni.lurna-society.orgmedchemexpress.com Importantly, studies confirm that this compound does not possess inherent mGluR5 agonist activity, even at concentrations up to 16 μM, reinforcing its role as a pure allosteric modulator. glpbio.comnih.govzhanggroup.orgchemsrc.comuni.lurna-society.org This allosteric modulation leads to an enhancement of neuronal signal transduction and N-methyl-D-aspartate receptor (NMDAR) activation in the presence of endogenous glutamate. glpbio.com
In Vivo Behavioral Paradigms
In vivo behavioral studies are critical for assessing the compound's effects on complex behaviors, such as learning and memory, in a living organism.
The Novel Object Recognition (NOR) test is a widely used behavioral paradigm to assess recognition memory in rodents.
Protocol Details: Mice are typically administered either a vehicle control or this compound (e.g., at doses of 10 mg/kg and 30 mg/kg) approximately 60 minutes prior to the training session. zhanggroup.orgchemsrc.comrna-society.org The NOR test generally consists of several phases:
Habituation: Mice are habituated to the testing arena to reduce anxiety and exploratory behavior related to the environment itself.
Familiarization (Training): During this session, mice are placed in the arena and presented with two identical objects. They are allowed to explore these objects for a set period, typically 10 minutes, to familiarize themselves with them. zhanggroup.orgchemsrc.comrna-society.org
Recognition (Testing): After a "natural forgetting period," often 24 hours, the mice are reintroduced to the arena. In this session, one of the familiar objects is replaced with a novel object, while the other familiar object remains. nih.govzhanggroup.orgchemsrc.comrna-society.org
Key Findings: Improved memory and cognitive function are quantified by measuring the time mice spend exploring the novel object. Rodents naturally exhibit a preference for novelty, spending more time investigating an unfamiliar object if they remember the familiar one. nih.govzhanggroup.orgchemsrc.comrna-society.org Research findings indicate that this compound leads to a significant increase in the time spent exploring the novel object when administered at 30 mg/kg, with an apparent trend towards improved novel object preference observed at 10 mg/kg. nih.govzhanggroup.orgchemsrc.comuni.lurna-society.org Analysis of satellite animals at the 30 mg/kg dose revealed a total plasma concentration of 2800 nM. nih.govzhanggroup.orgchemsrc.comuni.lurna-society.org This demonstrates this compound's ability to enhance memory retention in vivo. glpbio.com
Accurate quantification of animal behavior in paradigms like the NOR test relies heavily on advanced video recording and data analysis techniques.
Methodology: Animal behavior throughout both the training and testing sessions is meticulously video recorded. zhanggroup.orgchemsrc.comrna-society.org This video footage serves as the primary data source for subsequent quantitative analysis. Specialized software is then employed to determine the precise amount of time animals spend exploring each object. zhanggroup.orgchemsrc.comrna-society.org Examples of such software include Cleversys software zhanggroup.orgchemsrc.comrna-society.org, EthoVision XT, and Any-maze®. Modern behavioral video analysis tools, including open-source options like DeepLabCut and SLEAP, utilize advanced methods such as pose estimation and behavior classification. These tools track the position and orientation of the animal by identifying keypoints on video frames, enabling precise, scalable, and reproducible quantification of behavior, overcoming limitations associated with manual scoring.
Future Research Directions and Translational Perspectives
Exploration of Additional Therapeutic Indications
While initial efforts have concentrated on schizophrenia and cognitive enhancement, the multifaceted role of mGluR5 in neurological function suggests broader therapeutic potential for BMT-145027.
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a recognized therapeutic target implicated in a wide range of brain disorders beyond schizophrenia and general cognition tandfonline.com. Positive allosteric modulators of mGluR5, such as this compound, hold therapeutic potential for various neurological conditions acs.org. Research into mGluR5 modulation, including both positive and negative allosteric modulators (PAMs and NAMs), extends to conditions such as Parkinson's disease, anxiety, depression, neurodegenerative diseases (including Alzheimer's and Huntington's disease), autism spectrum disorders, substance use disorders, stroke, and pain researchgate.netd-nb.info. Specifically, mGluR5 activation is considered pro-cognitive d-nb.info. The receptor's involvement in working memory and prefrontal cortex (PFC) function, and its observed impairment following cocaine exposure, suggests a potential role for mGluR5 PAMs in treating addiction-related disorders tandfonline.com. Furthermore, mGluR5 has been identified as being upregulated in certain central nervous system (CNS) tumors and other non-CNS tumors, where it contributes to tumor growth and aggression, indicating a novel avenue for tumor imaging and therapy mdpi.com. Future research on this compound could therefore investigate its utility in these diverse pathological contexts.
Development of Next-Generation mGluR5 PAMs
The development of next-generation mGluR5 PAMs, building upon the insights gained from compounds like this compound, is crucial for optimizing their pharmacological profiles.
Advanced Structural Biology Approaches
A deeper understanding of the molecular interactions between mGluR5 and its allosteric modulators is critical for rational drug design.
Recent advancements in G protein-coupled receptor (GPCR) structural biology have significantly enhanced the understanding of their activation mechanisms researchgate.net. While crystal structures of mGluR1 and mGluR5 bound to negative allosteric modulators (NAMs) have provided foundational models for Class C GPCRs, obtaining structures with positive allosteric modulators (PAMs) or agonists has historically been more challenging oup.com. This difficulty arises because the active, PAM-bound state of mGlu receptors is often inherently unstable, complicating crystallization efforts. Future research involving this compound could leverage innovative strategies, such as the use of nanobodies, which have successfully stabilized and enabled the crystallization of unstable active receptor conformations for other GPCRs (e.g., β-adrenergic receptor). Co-crystallization studies of this compound with mGluR5, particularly in its active conformation, would provide unprecedented insights into the specific molecular interactions and conformational changes that underpin its positive allosteric modulation, thereby guiding the design of more effective next-generation compounds.
Computational approaches, including molecular dynamics (MD) simulations, are increasingly indispensable tools for elucidating the intricate structural and activation mechanisms of GPCRs like mGluR5 researchgate.netnih.gov. MD simulations have been extensively applied to study the complexes of mGluR5 with NAMs, silent allosteric modulators (SAMs), and PAMs, revealing critical structural differences that correlate with receptor activation acs.orgresearchgate.netnih.gov. These simulations have been instrumental in identifying key amino acid residues involved in the activation process and in observing the formation of a continuous water channel within the active complex, a feature implicated in receptor function researchgate.netnih.gov. Furthermore, MD simulations have demonstrated their utility in explaining how subtle chemical changes in a ligand's scaffold can lead to drastically different functional outcomes, such as switching between NAM and PAM activity oup.com. For this compound, computational modeling can further explore its specific binding modes, potentially identifying dual binding modes of the PAM and mapping the dynamic communications between conserved amino acid motifs within the receptor acs.org. These advanced computational methods are crucial for guiding future structure-based drug design efforts and for performing virtual screening to discover novel and highly selective allosteric modulators for mGluR5 acs.org.
Integration with Polypharmacology and Combination Therapies
The intricate pathophysiology of central nervous system (CNS) disorders, such as schizophrenia and neurodegenerative diseases, often involves multiple dysregulated pathways, suggesting that single-target therapies may offer limited efficacy. This complexity underscores the growing interest in polypharmacology and combination therapy approaches, where this compound, as an mGluR5 PAM, could play a crucial role.
Rationale for Polypharmacology and Combination Therapies with this compound
This compound functions by enhancing the activity of the mGluR5 receptor, a G protein-coupled receptor (GPCR) that modulates glutamatergic signaling, notably in association with the N-methyl-D-aspartate receptor (NMDAR) nih.gov. This functional coupling is critical, as NMDAR dysfunction is implicated in the pathophysiology of conditions like schizophrenia nih.gov. By positively modulating mGluR5, this compound can indirectly influence NMDAR activity, thereby addressing a key neurochemical imbalance.
The concept of polypharmacology, where a single drug interacts with multiple targets, or combination therapy, involving the co-administration of mechanistically distinct agents, aims to achieve enhanced therapeutic efficacy, broaden the therapeutic range, and potentially mitigate side effects by modulating several signaling pathways simultaneously. For this compound, its role as an mGluR5 PAM suggests several avenues for such integration:
Synergistic Glutamatergic Modulation : Given mGluR5's role in regulating glutamatergic signaling, combining this compound with agents targeting other components of the glutamate system (e.g., NMDA receptor modulators, glutamate release inhibitors) could lead to more robust and balanced restoration of excitatory neurotransmission. This could be particularly beneficial in disorders characterized by glutamatergic hypofunction or excitotoxicity.
Interaction with Dopaminergic Systems : Research indicates associations between mGluR5 and dopamine (B1211576) receptors, with mGluR5 PAMs potentially having indirect effects on striatal dopaminergic signaling. This suggests a potential for this compound to be combined with dopaminergic agents, especially in conditions where both glutamatergic and dopaminergic imbalances contribute to symptoms, such as schizophrenia. Future studies could explore combinations with existing antipsychotics that primarily target dopamine receptors to address treatment-resistant symptoms or improve cognitive deficits often unresponsive to current monotherapies.
Addressing Multifactorial Disease Etiologies : Neurodegenerative diseases, including Alzheimer's and Parkinson's, involve complex pathologies encompassing protein aggregation, neuroinflammation, and synaptic dysfunction. While this compound has shown promise in improving cognition in preclinical models nih.gov, combining it with compounds that target other aspects of neurodegeneration (e.g., anti-inflammatory agents, autophagy modulators, or agents addressing proteinopathy) could offer a more comprehensive therapeutic strategy. For instance, mGluR5 NAMs have been explored in combination with rehabilitative training for stroke recovery. While this compound is a PAM, this highlights the broader interest in mGluR modulation within combination approaches for neurological recovery and plasticity.
Detailed Research Findings and Data Relevant to Future Directions
This compound has been characterized as a potent mGluR5 PAM with an EC50 of 47 nM, demonstrating no inherent agonist activity. It is also noted for its high metabolic stability (85% remaining in MsLM). Preclinical studies using the Novel Object Recognition (NOR) test in mice have shown that this compound can improve cognition. Specifically, it led to a significant increase in the time spent exploring a novel object at a dose of 30 mg/kg, with an apparent trend at 10 mg/kg. These findings underscore its potential to modulate cognitive functions, a common deficit across various CNS disorders.
The following table summarizes key pharmacological data for this compound:
Table 1: Key Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | mGluR5 (Metabotropic Glutamate Receptor 5) | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | |
| Agonist Activity | None inherent | |
| EC50 (mGluR5) | 47 nM | |
| Preclinical Efficacy | Improved cognition in mouse NOR test (30 mg/kg) | nih.gov |
| Metabolic Stability (MsLM) | 85% remaining | |
| Non-MPEP Site PAM | Yes | nih.gov |
Future research will likely explore this compound's interactions with other neurotransmitter systems and signaling pathways. For instance, the functional and physical interactions between mGluR5 and NMDARs suggest that this compound could be investigated in combination with NMDAR-modulating agents to optimize synaptic plasticity and cognitive function. Similarly, given the evidence of mGluR5's influence on dopaminergic signaling, studies could explore the therapeutic benefits of combining this compound with sub-efficacious doses of antipsychotics or dopamine modulators to achieve broader symptom relief with potentially reduced side effects. The development of novel mGluR5 PAMs with distinct binding profiles and functional selectivity further opens avenues for designing highly tailored combination regimens.
The translational perspective for this compound in polypharmacology and combination therapies lies in its potential to address the multifaceted nature of CNS disorders. By leveraging its specific mGluR5 PAM activity, researchers can design rational combination strategies that target complementary pathways, aiming for enhanced efficacy and improved patient outcomes in conditions where monotherapy falls short. This approach aligns with the evolving paradigm in drug discovery, moving beyond the "one-target-one-drug" model to embrace the complexities of biological systems.
Q & A
Q. How should researchers address the challenge of longitudinal stability in this compound formulations?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Use differential scanning calorimetry (DSC) to assess crystalline vs. amorphous states. Optimize lyophilization protocols for long-term storage and validate bioactivity post-reconstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
